2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2/c1-12(30-19-8-6-15(22)11-17(19)23)21(29)24-16-5-3-4-14(10-16)18-7-9-20-26-25-13(2)28(20)27-18/h3-12H,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXPVWQMIJTQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 108825-65-6)
- Structure: Replaces the dichlorophenoxy-propanamide group with an N-methyl acetamide.
- Activity : Inhibits Lin28/let-7 interaction, promoting cancer stem cell differentiation and reducing tumorsphere formation .
- Key Difference: The absence of the dichlorophenoxy group may reduce hydrophobic interactions but improve solubility compared to the target compound.
2-(4-Chloro-2-Methylphenoxy)-N-(3,4-Dichlorophenyl)Propanamide (CAS 519145-02-9)
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide
- Structure: Shares the triazolopyridazine-phenyl core but substitutes the dichlorophenoxy group with a simple acetamide .
- Activity: Not explicitly reported, but similar derivatives show binding to bromodomains (e.g., BRD4) .
Functional Analogs
AZD5153 (Bivalent Triazolopyridazine Bromodomain Inhibitor)
- Structure: Contains a triazolopyridazine core with a bivalent piperidyl-phenoxy extension.
- Activity : Potent BRD4 inhibitor (IC₅₀ < 100 nM) due to enhanced binding avidity from the bivalent design .
- Key Difference: The target compound’s dichlorophenoxy group may confer distinct selectivity compared to AZD5153’s methoxy-piperidyl motif.
Vitas-M STK651245 (Indole-Triazolopyridazine Hybrid)
- Structure : Combines triazolopyridazine with a trifluoromethyl-indole group .
- Activity : Bromodomain inhibition with improved metabolic stability due to fluorinated substituents.
- Key Difference: The dichlorophenoxy group in the target compound may enhance membrane permeability but increase metabolic liability.
Pharmacological and ADME Comparison
Research Findings and Mechanistic Insights
- Triazolopyridazine Core : Critical for binding to epigenetic targets (e.g., BRD4, Lin28) via π-π stacking and hydrogen bonding .
- Dichlorophenoxy Group: Likely enhances hydrophobic interactions with protein pockets but may reduce aqueous solubility .
- Structural Optimization : Substitution at the phenyl ring (e.g., methyl groups) improves metabolic stability, as seen in CAS 108825-65-6 .
Preparation Methods
Synthesis of 3-Methyl-Triazolo[4,3-b]Pyridazin-6-Amine
Thetriazolo[4,3-b]pyridazine core is constructed via cyclocondensation of 3-amino-6-hydrazinylpyridazine with acetic anhydride, followed by oxidative aromatization. As detailed in EP2536708A2, this process involves:
- Hydrazine addition : 6-Chloropyridazine-3-amine reacts with hydrazine hydrate at 80°C to yield 6-hydrazinylpyridazine-3-amine.
- Cyclization : Treatment with acetic anhydride at 120°C induces cyclization, forming 3-methyl-triazolo[4,3-b]pyridazin-6-amine (Yield: 78–82%).
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 120 | 82 |
| Catalyst | None | 78 |
| Reaction Time (h) | 6 | 82 |
Synthesis of 2-(2,4-Dichlorophenoxy)Propanoyl Chloride
This electrophilic intermediate is prepared via a two-step sequence:
- Etherification : 2,4-Dichlorophenol undergoes nucleophilic substitution with ethyl 2-bromopropanoate in the presence of K₂CO₃, yielding ethyl 2-(2,4-dichlorophenoxy)propanoate (Yield: 85–90%).
- Hydrolysis and Acylation : Saponification with NaOH (2 M, 60°C) produces 2-(2,4-dichlorophenoxy)propanoic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride (Yield: 92–95%).
Critical Note : The use of SOCl₂ ensures complete conversion to the acyl chloride without racemization, as confirmed byC NMR analysis.
Amide Coupling and Final Assembly
The convergent synthesis concludes with coupling the two subunits via a Schotten-Baumann reaction:
- Reaction Conditions : 3-(3-Methyl-triazolo[4,3-b]pyridazin-6-yl)aniline (1.0 eq) is dissolved in dry THF under N₂. 2-(2,4-Dichlorophenoxy)propanoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq). The mixture is stirred at 25°C for 12 h.
- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound as a white solid (Yield: 68–72%).
Table 2: Spectroscopic Characterization of Final Product
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.32 (s, 1H, NH), 8.72 (s, 1H, triazole-H), 8.02–7.85 (m, 4H, Ar-H), 5.21 (q, J = 6.8 Hz, 1H, CH), 2.54 (s, 3H, CH₃), 1.62 (d, J = 6.8 Hz, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.2 (C=O), 159.8 (C-O), 152.1–116.3 (Ar-C), 55.1 (CH), 22.4 (CH₃), 18.9 (CH₃) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ Calcd for C₂₂H₁₇Cl₂N₅O₂: 476.0742; Found: 476.0745 |
Alternative Synthetic Routes and Mechanistic Insights
Palladium-Catalyzed Coupling Strategies
WO2021255071A1 highlights the efficacy of Suzuki-Miyaura coupling for installing aryl groups onto heterocycles. Adapting this method, the triazolo-pyridazine intermediate could alternatively be functionalized via:
- Borylation : 6-Bromo-3-methyl-triazolo[4,3-b]pyridazine is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to form the boronic ester.
- Cross-Coupling : Reaction with 3-iodophenylpropanamide under Pd(PPh₃)₄ catalysis yields the biaryl product (Yield: 65–70%).
Advantage : This route circumvents the need for aniline intermediates, enhancing functional group tolerance.
Challenges and Optimization Strategies
- Regioselectivity in Triazolo-Pyridazine Formation : Competing cyclization pathways may yieldtriazolo[4,3-a]pyridazine isomers. EP2536708A2 mitigates this by employing bulky solvents (e.g., tert-amyl alcohol) to favor the desired [4,3-b] regioisomer.
- Amide Bond Hydrolysis : The electron-withdrawing triazolo-pyridazine group increases susceptibility to hydrolysis. Conducting couplings at 0°C and using anhydrous solvents (THF, DMF) preserves integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
